2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide is a benzohydrazone derivative containing the functional groups –CH=N–NH–C(O)–. These compounds have been intensively investigated for their coordination ability, biological and medical activities, and promising properties for analytical applications .
Vorbereitungsmethoden
The synthesis of 2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 3-hydroxy-2-benzofuran-1-carbaldehyde. The reaction is usually carried out in methanol under reflux conditions
Analyse Chemischer Reaktionen
2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzohydrazones.
Wissenschaftliche Forschungsanwendungen
2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nitrogen heterocycles and other complex organic molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also inhibit certain enzymes or interact with DNA, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide include:
- 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]
- 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide] These compounds share similar structural features and undergo similar chemical reactions. 2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide is unique due to the presence of the benzofuran moiety, which imparts distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C12H9N3O3 |
---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
2-cyano-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H9N3O3/c13-6-5-11(16)15-14-7-10-8-3-1-2-4-9(8)12(17)18-10/h1-4,7,17H,5H2,(H,15,16) |
InChI-Schlüssel |
XPKHKUBXEDJSHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.